1-(4-Methyl-2-pyridinyl)-1-propanamine chemical structure and properties
1-(4-Methyl-2-pyridinyl)-1-propanamine chemical structure and properties
An In-Depth Technical Guide to 1-(4-Methyl-2-pyridinyl)-1-propanamine: Structure, Properties, and Potential Applications
Introduction
1-(4-Methyl-2-pyridinyl)-1-propanamine is a substituted aminopyridine derivative. While specific research on this particular molecule is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of an aminoalkyl side chain can impart a range of pharmacological properties. This guide aims to provide a comprehensive overview of 1-(4-Methyl-2-pyridinyl)-1-propanamine, drawing upon data from analogous compounds and established chemical principles to infer its properties, potential synthetic routes, and areas of application. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel aminopyridine derivatives.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(4-Methyl-2-pyridinyl)-1-propanamine consists of a pyridine ring substituted with a methyl group at the 4-position and a 1-aminopropyl group at the 2-position. The presence of a chiral center at the first carbon of the propanamine side chain indicates that this compound can exist as a racemic mixture of two enantiomers.
Key Structural Features:
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Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom imparts basicity to the molecule and can participate in hydrogen bonding.
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Methyl Group: An electron-donating group at the 4-position, which can influence the electronic properties of the pyridine ring.
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1-Aminopropyl Group: A side chain containing a primary amine, which is a key functional group for biological activity and can also act as a basic center.
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Chiral Center: The carbon atom to which the amino group and the pyridine ring are attached is a stereocenter, leading to the possibility of (R)- and (S)-enantiomers.
A summary of the predicted and known physicochemical properties of 1-(4-Methyl-2-pyridinyl)-1-propanamine is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(4-methyl-2-pyridinyl)propan-1-amine | ChemSpider |
| CAS Number | 1229549-01-3 | PubChem |
| Molecular Formula | C9H14N2 | PubChem |
| Molecular Weight | 150.22 g/mol | PubChem |
| Predicted Boiling Point | 234.5 ± 25.0 °C (at 760 mmHg) | ChemSpider |
| Predicted Flash Point | 99.4 ± 19.8 °C | ChemSpider |
| Predicted pKa | 9.16 ± 0.10 (most basic) | ChemSpider |
| Predicted LogP | 1.45 | PubChem |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Solubility | Predicted to be soluble in organic solvents | Inferred |
Proposed Synthesis
A plausible synthetic route for 1-(4-Methyl-2-pyridinyl)-1-propanamine can be envisioned starting from 4-methyl-2-cyanopyridine. This multi-step synthesis involves a Grignard reaction to introduce the propyl chain, followed by reduction of the resulting imine to the desired primary amine.
Experimental Protocol:
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction mixture is gently refluxed until most of the magnesium has reacted.
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Addition to Nitrile: The flask is cooled in an ice bath, and a solution of 4-methyl-2-cyanopyridine in anhydrous diethyl ether is added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Hydrolysis and Imine Formation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This hydrolyzes the intermediate magnesium salt to form the corresponding imine.
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Reduction to Amine: The intermediate imine can be reduced to the primary amine using a suitable reducing agent. A common method is the use of sodium borohydride in methanol. The imine solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the methanol. The residue is taken up in water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 1-(4-Methyl-2-pyridinyl)-1-propanamine.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-(4-Methyl-2-pyridinyl)-1-propanamine.
Potential Applications and Pharmacological Profile
While specific biological activity for 1-(4-Methyl-2-pyridinyl)-1-propanamine has not been reported, the aminopyridine scaffold is a privileged structure in medicinal chemistry. Compounds containing this moiety have been investigated for a wide range of therapeutic applications.
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Ion Channel Modulation: Aminopyridines are well-known blockers of potassium channels. For example, 4-aminopyridine is used to treat certain symptoms of multiple sclerosis. It is plausible that 1-(4-Methyl-2-pyridinyl)-1-propanamine could exhibit similar ion channel modulatory activity.
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Central Nervous System (CNS) Activity: The ability of many small molecule aminopyridines to cross the blood-brain barrier suggests that this compound could have potential applications in treating CNS disorders. The specific nature of its activity would depend on its interactions with various receptors and enzymes in the brain.
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Histamine Receptor Antagonism: Certain substituted aminopyridines are known to be antagonists of histamine receptors. For instance, derivatives of 2-aminopyridine have been explored for their antihistaminic properties. The structural features of 1-(4-Methyl-2-pyridinyl)-1-propanamine warrant investigation into its potential as a histamine receptor modulator.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific pharmacological profile and therapeutic potential of this compound.
Logical Relationship of Structural Features to Potential Activity:
Caption: Relationship between structural features and potential biological activities.
Conclusion
1-(4-Methyl-2-pyridinyl)-1-propanamine represents an interesting, yet underexplored, chemical entity. Based on its structural relationship to other biologically active aminopyridines, it holds potential for investigation in various therapeutic areas, particularly those involving ion channel modulation and CNS activity. The synthetic route proposed herein offers a viable method for its preparation, enabling further study of its chemical and biological properties. Future research should focus on the stereoselective synthesis of its enantiomers and a thorough evaluation of their pharmacological profiles to unlock the full potential of this compound.
References
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PubChem. (n.d.). 1-(4-methyl-2-pyridinyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
